N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide, also known as PBF-509, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide inhibits FAAH by binding to its active site, preventing the breakdown of endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. It has also been studied for its potential use in pain management and appetite regulation. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. However, it also has limitations such as low solubility and poor metabolic stability, which can affect its pharmacokinetics and efficacy in vivo.
Orientations Futures
There are several future directions for N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide research, including the development of more potent and selective FAAH inhibitors, optimization of its pharmacokinetic properties, and investigation of its therapeutic potential in various diseases. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
In conclusion, N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic effects in various diseases. Its inhibition of FAAH and subsequent increase in endocannabinoid levels have been studied for their anti-inflammatory, anti-cancer, and neuroprotective effects. However, further research is needed to fully understand its biochemical and physiological effects and optimize its pharmacokinetic properties for potential therapeutic use.
Méthodes De Synthèse
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-aminobenzofuran with pyrazole carboxylic acid followed by coupling with carboxylic acid chloride. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic effects in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the activity of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are signaling molecules that play a role in pain sensation, mood, and appetite regulation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have beneficial effects in various diseases.
Propriétés
IUPAC Name |
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(15-9-6-13-14-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBURGYPVDKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)-1-benzofuran-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.